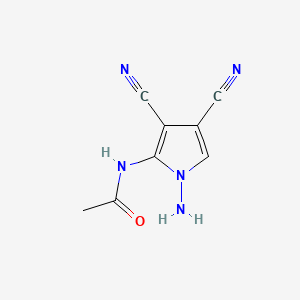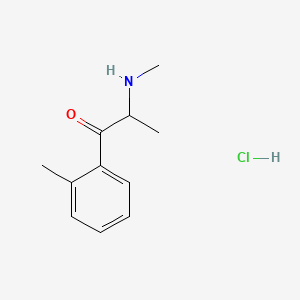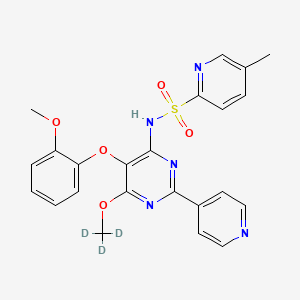
(S)-2-Methylhexanol-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Methylhexanol-d3 is a compound that is used extensively in scientific research for its unique properties. It is a deuterated form of (S)-2-Methylhexanol, which is a chiral compound that is commonly found in nature. The deuterated form is used in research because it has a unique isotopic label that allows scientists to track its movements and interactions in biological systems.
Mécanisme D'action
The mechanism of action of (S)-2-Methylhexanol-d3 is not fully understood, but it is believed to interact with enzymes and other proteins in biological systems. The deuterium label allows scientists to track the movement of the compound in vivo and to identify its interactions with other molecules.
Biochemical and Physiological Effects:
(S)-2-Methylhexanol-d3 is generally considered to be a safe compound with minimal toxicity. It is metabolized in the liver and excreted in the urine. It has been shown to have a range of physiological effects, including the ability to lower blood glucose levels and to improve insulin sensitivity.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using (S)-2-Methylhexanol-d3 in lab experiments is its unique isotopic label, which allows scientists to track its movements and interactions in biological systems. However, there are also some limitations to its use. For example, it is relatively expensive compared to other tracer molecules, and it may not be suitable for all types of experiments.
Orientations Futures
There are many potential future directions for research involving (S)-2-Methylhexanol-d3. One area of interest is the development of new drugs that target specific enzymes or proteins in biological systems. Another area of interest is the use of (S)-2-Methylhexanol-d3 as a tracer molecule in metabolic studies to better understand the underlying mechanisms of metabolic diseases such as diabetes and obesity. Additionally, there is potential for the development of new diagnostic tools that use (S)-2-Methylhexanol-d3 as a biomarker for various diseases.
Méthodes De Synthèse
The synthesis of (S)-2-Methylhexanol-d3 involves the use of deuterium oxide (D2O) as a starting material. D2O is reacted with (S)-2-Methylhexanal, which is a chiral aldehyde, in the presence of a catalyst to produce (S)-2-Methylhexanol-d3. The process is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
(S)-2-Methylhexanol-d3 has a wide range of applications in scientific research. It is commonly used as a tracer molecule in metabolic studies to track the movement of molecules in biological systems. It is also used in drug discovery and development to study the mechanism of action of drugs and to identify potential drug targets.
Propriétés
Numéro CAS |
1329614-76-7 |
|---|---|
Nom du produit |
(S)-2-Methylhexanol-d3 |
Formule moléculaire |
C7H16O |
Poids moléculaire |
119.222 |
Nom IUPAC |
(2S)-2-(trideuteriomethyl)hexan-1-ol |
InChI |
InChI=1S/C7H16O/c1-3-4-5-7(2)6-8/h7-8H,3-6H2,1-2H3/t7-/m0/s1/i2D3 |
Clé InChI |
LCFKURIJYIJNRU-HMQROFFESA-N |
SMILES |
CCCCC(C)CO |
Synonymes |
(S)-2-Methyl-1-hexanol-d3; (-)-2-Methyl-1-hexanol-d3; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R)-trans-4-[N-Boc-1-aMinoethyl]cyclohexanecarboxylic Acid](/img/structure/B587168.png)
![(R)-N-Boc-1-[4-(tert-butyldimethylsilyloxymethyl)cyclohexyl]ethan-1-amine](/img/structure/B587169.png)
![(1R)-N-((1R)-1-Phenylethyl)-1-[4-(tert-butyldimethylsilyloxymethyl)cyclohexyl]ethan-1-amine](/img/structure/B587171.png)
![Benzenemethanamine, N-[[4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]cyclohexyl]methylene]-alpha-methyl-, (alphaR)-](/img/structure/B587172.png)
![4-[(1R)-1-(Acetylamino)ethyl]benzoic acid](/img/structure/B587175.png)
![N-[(1R)-1-(4-Acetylphenyl)ethyl]acetamide](/img/structure/B587178.png)



![Poly[oxy(dimethylsilylene)], alpha-[(3-carboxypropyl)dimethylsilyl]-omega-[[(3-carboxypropyl)dimethylsilyl]oxy]-](/img/structure/B587189.png)
![(1S)-1-[3-[(2-Methoxyethoxy)methoxy]phenyl]-1,2-ethanediol](/img/structure/B587190.png)
![2-[3-[(2-Methoxyethoxy)methoxy]phenyl]oxirane](/img/structure/B587191.png)